N-Methyl-N-propyl-1H-pyrazole-5-carboxamide
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Description
“N-Methyl-N-propyl-1H-pyrazole-5-carboxamide” is a multi-substituted pyrazolecarboxamide . It is a member of pyrazoles and a monocarboxylic acid amide . It is used in the industrial synthesis of sildenafil .
Synthesis Analysis
A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives have been synthesized readily in one pot from the pyrazole-3-carboxylic and dicarboxylic acid chlorides with various sulfonamides . The synthesized molecules were characterized by FT-IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .Physical and Chemical Properties Analysis
“this compound” has an average mass of 182.223 Da and a monoisotopic mass of 182.116760 Da .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-methyl-N-propyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-6-11(2)8(12)7-4-5-9-10-7/h4-5H,3,6H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDRNUWLSNOZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1=CC=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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